REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH2:26]1[CH2:27][O:28][O:29][CH2:30][CH2:31]1.[CH3:10][c:11]1[c:12]([B:17]([OH:18])[OH:19])[cH:13][cH:14][cH:15][cH:16]1.[Cl:1][c:2]1[c:3]([CH3:9])[cH:4][cH:5][c:6]([CH3:8])[cH:7]1.[Cs+:24].[Cs+:25]>>[c:2]1(-[c:12]2[c:11]([CH3:10])[cH:16][cH:15][cH:14][cH:13]2)[c:3]([CH3:9])[cH:4][cH:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1B(O)O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)c(Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cs+]
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Name
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|
Type
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product
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Smiles
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Cc1ccc(C)c(-c2ccccc2C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |